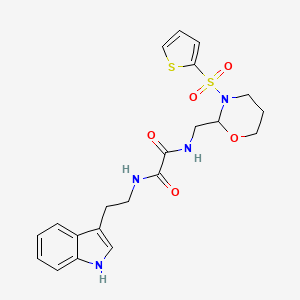

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

This oxalamide derivative features a unique structure combining an indole moiety (via a 2-(1H-indol-3-yl)ethyl group) and a thiophene sulfonyl-substituted oxazinan methyl group. The indole group is associated with neurotransmitter interactions (e.g., serotonin pathways), while the thiophene sulfonyl group may enhance metabolic stability or receptor binding.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S2/c26-20(22-9-8-15-13-23-17-6-2-1-5-16(15)17)21(27)24-14-18-25(10-4-11-30-18)32(28,29)19-7-3-12-31-19/h1-3,5-7,12-13,18,23H,4,8-11,14H2,(H,22,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSRKHRNYPKJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling through various organic reactions. Common synthetic routes include:

Formation of Indole Intermediate: This step involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Formation of Thiophene Intermediate: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

Coupling Reactions: The indole and thiophene intermediates are then coupled using amide bond formation techniques, such as the use of oxalyl chloride and amines under controlled conditions to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its therapeutic potential, particularly in cancer research due to the presence of indole and thiophene moieties known for their anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the thiophene sulfonyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations:

- Indole vs. Aromatic Groups : The main compound’s indole group differentiates it from S336’s dimethoxybenzyl/pyridyl and Compound 13/14’s thiazolyl groups. Indole derivatives often exhibit CNS activity, whereas thiazole/benzyl groups are linked to antiviral or flavor-enhancing properties .

- Sulfonyl Modifications : The thiophene sulfonyl group in the main compound may confer distinct metabolic stability compared to S336’s methoxybenzyl or Compound 13’s thiazole .

Flavoring Agents (S336 and S5456)

- Metabolism : Rapid hepatic metabolism in rats without amide hydrolysis, suggesting stability in biological systems .

Antiviral Agents (Compounds 13–15)

- Activity : Designed as HIV entry inhibitors, with LC-MS-confirmed purity (>90%) and stereoisomeric mixtures .

- Structural Relevance : Thiazole and chlorophenyl groups are critical for binding to viral targets, unlike the main compound’s indole-thiophene motif.

Metabolic Considerations

- Oxalamides like S336 avoid amide hydrolysis, likely due to steric hindrance from substituents . The main compound’s thiophene sulfonyl group may further slow degradation, enhancing bioavailability.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound characterized by its complex structure that integrates an indole moiety and a thiophene ring linked through an oxalamide functional group. This compound's unique combination of aromatic properties positions it as a candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be visualized as follows:

| Component | Description |

|---|---|

| Indole Moiety | Contributes to biological activity through receptor interactions. |

| Thiophene Ring | Enhances electronic properties and potential biological interactions. |

| Oxalamide Linkage | Provides stability and facilitates binding to biological targets. |

Biological Activity Overview

The biological activity of this compound primarily stems from its indole structure, which is known for its ability to interact with various biological targets, including enzymes and receptors. The following activities have been noted:

- Antimicrobial Activity : Indole derivatives often exhibit antibacterial properties. The compound may show effectiveness against certain bacterial strains due to its structural features that allow it to penetrate bacterial membranes.

- Anticancer Potential : Compounds with indole structures have been studied for their potential anticancer effects, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Table 1: Comparative Biological Activities of Related Compounds

Case Studies

- Antibacterial Studies : In a study evaluating the antibacterial properties of various indole derivatives, one compound demonstrated significant activity against E. coli and S. aureus, suggesting that the presence of the indole moiety in this compound may similarly confer antibacterial properties .

- Anticancer Research : Another study highlighted the anticancer potential of indole derivatives, where compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating that this compound may also have similar effects.

Q & A

Q. What are the typical synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Intermediate Preparation : Formation of indole-ethylamine and thiophene-sulfonyl-oxazinan intermediates.

Coupling : Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to link intermediates via an oxalamide bond under anhydrous conditions .

Purification : Techniques such as column chromatography or recrystallization ensure high purity (>95%) .

Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts like triethylamine to optimize yields .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Analytical techniques include:

| Technique | Purpose | Key Data | Reference |

|---|---|---|---|

| NMR | Confirm connectivity of indole, oxazinan, and sulfonyl groups | Chemical shifts for NH (~10 ppm), aromatic protons (~6-8 ppm) | |

| HPLC | Assess purity (>95%) | Retention time under gradient elution (C18 column) | |

| MS | Verify molecular weight | Molecular ion peak matching C24H25N5O5S2 (exact mass: 543.12 g/mol) |

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory bioactivity data (e.g., cytotoxic vs. non-cytotoxic results)?

- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Strategies include:

- Comparative Assays : Use standardized MTT assays across cell lines (e.g., HeLa vs. MCF-7) with controlled incubation times .

- Structural Analysis : Compare substituent effects (e.g., sulfonyl vs. methyl groups) using SAR studies .

- Dosage Optimization : Test concentrations from 1 nM–100 µM to identify therapeutic windows .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Apply Design of Experiments (DOE) to variables:

- Temperature : Test 0°C (amide coupling) vs. 25°C (sulfonation) .

- Catalysts : Compare triethylamine (base) vs. DMAP (nucleophilic catalyst) for oxazinan formation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity .

Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and optimize quenching steps .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin (PDB IDs: 1M17, 1JFF) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Train on oxalamide derivatives to predict IC50 values against cancer targets .

Q. How can researchers address challenges in isolating enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during intermediate steps .

Data Contradiction Analysis

Q. Why might different studies report varying enzymatic inhibition potencies?

- Methodological Answer : Discrepancies often stem from:

- Assay Variability : Standardize protocols (e.g., NADH-coupled assays vs. fluorescence-based methods) .

- Enzyme Isoforms : Test against CYP3A4 vs. CYP2D6 to identify isoform-specific effects .

- Redox Interference : Add antioxidants (e.g., ascorbic acid) to mitigate false positives in thiol-containing assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.